molecular formula C13H13NO4 B3177118 5-(Ethoxycarbonyl)-3-methyl-1H-indole-2-carboxylic acid CAS No. 1312690-33-7

5-(Ethoxycarbonyl)-3-methyl-1H-indole-2-carboxylic acid

Cat. No.: B3177118
CAS No.: 1312690-33-7
M. Wt: 247.25
InChI Key: JQJXPLZQZQGFDQ-UHFFFAOYSA-N
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Description

The compound “5-(Ethoxycarbonyl)-3-methyl-1H-indole-2-carboxylic acid” is a complex organic molecule. It likely contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The ethoxycarbonyl group (COOEt) is a common functional group in organic chemistry, often used in esterification reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The indole group would contribute to aromaticity, and the ethoxycarbonyl group would likely add polarity .


Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, indole compounds are known to undergo electrophilic substitution reactions. The presence of the ethoxycarbonyl group might make the compound more reactive towards nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the functional groups present. For example, the presence of an ethoxycarbonyl group could make the compound more polar and potentially increase its solubility in polar solvents .

Scientific Research Applications

Chemical Reactions and Synthesis

The compound 5-(Ethoxycarbonyl)-3-methyl-1H-indole-2-carboxylic acid and its derivatives are primarily involved in various chemical reactions and synthetic processes. For instance, a study by Stankyavichus et al. (2013) explores the rearrangement of similar ethoxycarbonyl compounds with benzenesulfonyl chloride in alkaline medium, leading to the formation of carboxylic and pyrrole-4-carboxylic acids. This process, known as the second-order Beckmann rearrangement, is significant for the synthesis of complex organic compounds (Stankyavichus, Stankyavichene, & Terent'ev, 2013).

Intermediate in Synthesis

Another application is seen in the synthesis of indole derivatives, where compounds like ethyl 5-formyl-1H-indole-2-carboxylates are prepared from ethoxycarbonyl-1H-indole-based compounds. Pete et al. (2003) discuss how the transformation of the sulfomethyl group to a formyl function leads to the production of these derivatives, highlighting the role of ethoxycarbonyl compounds as intermediates in synthetic chemistry (Pete, Parlagh, & Tőke, 2003).

Structural Analysis and Characterization

Further research includes the structural studies and characterization of indole derivatives. For example, a study conducted by Almutairi et al. (2017) on methyl 5-methoxy-1H-indole-2-carboxylate, a close derivative, involves detailed spectroscopic profiling. This research provides insights into the electronic nature and reactivity of the molecule, which can be extrapolated to similar ethoxycarbonyl indole compounds (Almutairi et al., 2017).

Role in Heterocyclic Compound Synthesis

Moreover, compounds like this compound play a role in the synthesis of heterocyclic compounds. As indicated by research from Huang et al. (2010), these compounds can be used in the manufacturing synthesis of other indole derivatives, highlighting their importance in industrial-scale production of pharmaceutical intermediates (Huang, Zhang, Zhang, & Wang, 2010).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it’s used as a drug, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety measures should be taken when handling it .

Properties

IUPAC Name

5-ethoxycarbonyl-3-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-18-13(17)8-4-5-10-9(6-8)7(2)11(14-10)12(15)16/h4-6,14H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJXPLZQZQGFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=C2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00712358
Record name 5-(Ethoxycarbonyl)-3-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00712358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312690-33-7
Record name 5-(Ethoxycarbonyl)-3-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00712358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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